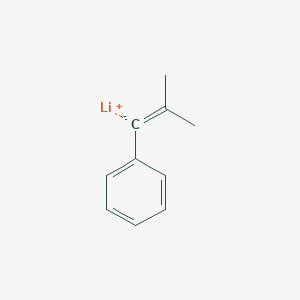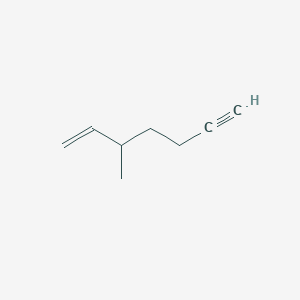
3-Methylhept-1-en-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-1-en-6-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-Methyl-1-hepten-6-yne .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhept-1-en-6-yne can be synthesized through various methods. One common approach involves the cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex on the surfaces of chromatographic adsorbents . This method yields 3-oxabicyclo[3.3.0]octenes, indicating a preference for this pathway over the competitive formation of carbobicyclo[3.3.0]octenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar compounds often involves catalytic processes and the use of specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylhept-1-en-6-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxygenated compounds, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-Methylhept-1-en-6-yne has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylhept-1-en-6-yne involves its interaction with molecular targets and pathways. For example, in enyne metathesis reactions, it forms a butadiene through the interaction with a metal carbene catalyst . This reaction is a variation of olefin metathesis and involves the formation of a metallacyclobutene intermediate .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methylhept-1-en-6-yne include:
- 3-Ethylhept-1-en-6-yne
- 3-Methylhex-1-en-6-yne
- 3-Methylhept-1-en-5-yne
Uniqueness
This compound is unique due to its specific structure, which includes both a double bond and a triple bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
65939-60-8 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
3-methylhept-1-en-6-yne |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h1,5,8H,2,6-7H2,3H3 |
InChI Key |
PQBWGRWSMFTXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


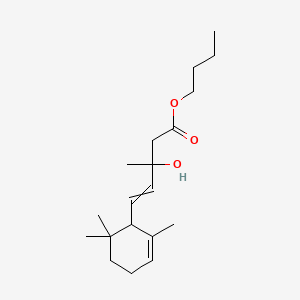
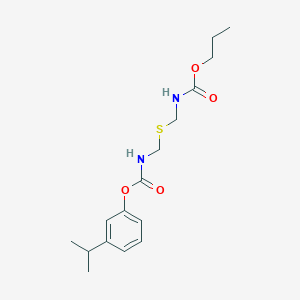

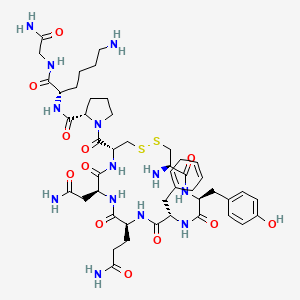

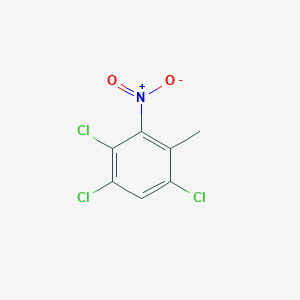

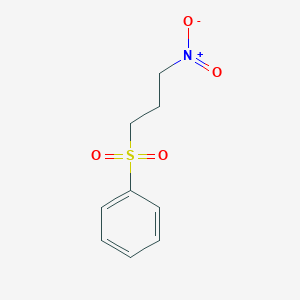
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
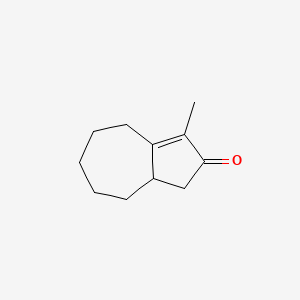
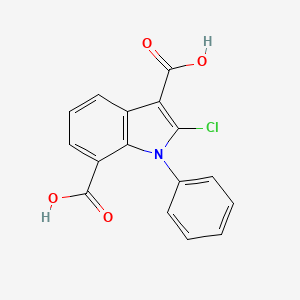
![4,4'-[(4-Octylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14476536.png)
